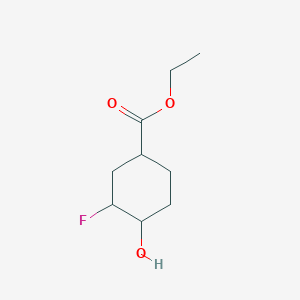
1-Azido-4-chloro-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-4-chloro-3-iodobenzene is an organic compound with the molecular formula C6H3ClIN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 3 are replaced by an azido group (N3), a chlorine atom (Cl), and an iodine atom (I), respectively
准备方法
Synthetic Routes and Reaction Conditions
1-Azido-4-chloro-3-iodobenzene can be synthesized through a multi-step process involving the introduction of the azido group, chlorine, and iodine onto the benzene ring. One common method involves the diazotization of 4-chloro-3-iodoaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically involve the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN3) to introduce the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-Azido-4-chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as tin hydrides or phosphines.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for introducing the azido group.
Reduction: Tri-n-butyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane for reducing the azido group to an amine.
Cycloaddition: Copper(I) catalysts for [3+2] cycloaddition reactions.
Major Products
Reduction: Formation of 4-chloro-3-iodoaniline.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
1-Azido-4-chloro-3-iodobenzene has several applications in scientific research:
Biology: Employed in the labeling of biomolecules for studying protein interactions and cellular processes.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-azido-4-chloro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The chlorine and iodine atoms can participate in substitution reactions, making the compound versatile for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Similar Compounds
1-Azido-4-iodobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Azido-4-chlorobenzene: Lacks the iodine atom, affecting its reactivity in cross-coupling reactions.
4-Chloro-3-iodoaniline: Contains an amine group instead of an azido group, leading to different reactivity and applications.
Uniqueness
1-Azido-4-chloro-3-iodobenzene is unique due to the presence of both azido and halogen groups on the benzene ring, providing a combination of reactivity that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile reagent for various chemical transformations .
属性
分子式 |
C6H3ClIN3 |
|---|---|
分子量 |
279.46 g/mol |
IUPAC 名称 |
4-azido-1-chloro-2-iodobenzene |
InChI |
InChI=1S/C6H3ClIN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
InChI 键 |
MFQNWAAYVZWFGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)









![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
